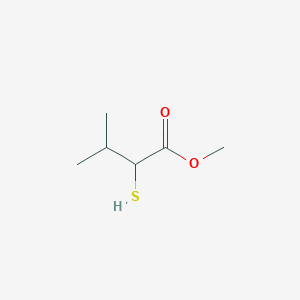

Methyl 3-methyl-2-sulfanylbutanoate

Description

Methyl 3-methyl-2-sulfanylbutanoate (CAS 67964-43-6) is a branched-chain thioester with the molecular formula C₆H₁₀O₂S (derived from its systematic name and structural analysis). The compound features a methyl ester group (-COOCH₃), a sulfanyl (-SH) moiety at position 2, and a methyl substituent at position 3 on the butanoate backbone . Its structure is characterized by a combination of sulfur-based reactivity and steric hindrance due to the branched alkyl chain. For instance, highlights its commercial availability with 95% purity, suggesting use as a synthetic intermediate or specialty chemical in pharmaceuticals or flavor industries, where thiols are valued for their strong odor and nucleophilic properties.

Properties

IUPAC Name |

methyl 3-methyl-2-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4(2)5(9)6(7)8-3/h4-5,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBYXSZGPCPKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-sulfanylbutanoate typically involves the esterification of 3-methyl-2-sulfanylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-sulfanylbutanoate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like thiolates (RS-) or amines (RNH2) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Thiol derivatives or amine derivatives.

Scientific Research Applications

Methyl 3-methyl-2-sulfanylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of flavors, fragrances, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-sulfanylbutanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with various biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Sulfanyl vs. Hydroxy or Amino Groups

- Methyl 2-hydroxy-3-methylbutanoate (CAS 17417-00-4, ): Replacing the sulfanyl group with a hydroxyl (-OH) results in a less nucleophilic compound. Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), making methyl 3-methyl-2-sulfanylbutanoate more reactive in deprotonation or oxidation reactions. This difference is critical in applications like catalysis or flavor chemistry, where sulfur-containing compounds contribute pungent aromas (e.g., garlic or onion notes) .

- Methyl 2-benzoylamino-3-oxobutanoate (): This compound substitutes the sulfanyl group with a benzoylamino (-NHCOC₆H₅) and oxo (=O) group. The amino and carbonyl functionalities render it more polar and suitable for heterocyclic synthesis (e.g., imidazoles), contrasting with the thiol’s role in radical or nucleophilic reactions .

Ester Group Modifications: Methyl vs. tert-Butyl

- tert-Butyl 3-methyl-2-sulfanylbutanoate (): Replacing the methyl ester (-COOCH₃) with a tert-butyl ester (-COOC(CH₃)₃) increases steric bulk and lipophilicity. The tert-butyl group enhances stability against hydrolysis but reduces volatility. Collision cross-section (CCS) data for the tert-butyl derivative (e.g., [M+H]+ CCS 146.2 Ų) suggest distinct chromatographic retention times compared to the methyl ester, impacting analytical workflows .

Structural Analogues in Natural Products

- Sandaracopimaric acid methyl ester (–4): A diterpenoid methyl ester isolated from Austrocedrus chilensis resin. Unlike the target compound, it features a complex tricyclic structure with a carboxylate group, contributing to resinous properties. Such diterpenoids are valued in traditional medicine and materials science, whereas this compound’s simpler structure favors synthetic scalability .

- Ethyl linolenate and methyl palmitate (): These fatty acid esters lack sulfur and branching. Methyl palmitate (C₁₇H₃₄O₂) is a straight-chain ester used in biodiesel and cosmetics, whereas the target compound’s branched thiol functionality suggests niche applications, such as chiral building blocks or crosslinking agents .

Sulfonylurea Herbicide Esters ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester incorporate sulfonylurea moieties and triazine rings, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, this compound lacks these pharmacophores, limiting its pesticidal utility but expanding its scope in non-agrochemical synthetic pathways .

Biological Activity

Methyl 3-methyl-2-sulfanylbutanoate, a compound with the CAS number 67964-43-6, is an organic ester that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

This compound can be classified as a fatty acid ester. Its molecular formula is , with an average molecular weight of approximately 174.25 g/mol. The structure includes a sulfanyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₂S |

| Average Molecular Weight | 174.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 67964-43-6 |

1. Anticancer Potential

Recent studies have indicated that derivatives of methyl esters, including this compound, exhibit significant anticancer properties. For example, compounds modified from similar structures have shown selective inhibition of cancer cell proliferation. Specifically, research has highlighted that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic potential .

2. Cell Culture Applications

This compound is noted for its role as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This property is essential for maintaining physiological conditions in in vitro experiments . The compound's buffering capabilities support various cellular processes and are crucial in experimental biology.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Antiproliferative Activity : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation. Compounds derived from methyl esters have been shown to selectively inhibit HDACs, leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Case Studies

- Case Study on Anticancer Efficacy :

- Cell Culture Experiment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.